2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid
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Overview
Description
2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonylamino group, a diazenyl group, and a dimethylamino group, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes diazotization reactions, sulfonation, and coupling reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound’s diazenyl group can participate in electron transfer reactions, while the sulfonylamino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[[4-(Dimethylamino)phenyl]diazenyl]benzenesulfonic acid
- 4-[[4-(Dimethylamino)phenyl]diazenyl]benzoic acid
- 4-(Dimethylamino)phenylazo derivatives
Uniqueness
2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural complexity allows for diverse interactions with other molecules, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S2/c1-23(2)16-8-4-14(5-9-16)20-21-15-6-10-17(11-7-15)29(26,27)22-18(19(24)25)12-13-28-3/h4-11,18,22H,12-13H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFUZBPDTRWEQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NC(CCSC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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